

Estocin CAS number and chemical properties

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Compound of Interest

Compound Name: *Estocin*

Cat. No.: *B1215721*

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An In-depth Technical Guide to **Estocin** (Ethosuximide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estocin, known scientifically as Ethosuximide, is a prominent anticonvulsant medication belonging to the succinimide class.^[1] It is a first-line treatment for absence seizures, particularly in children, due to its specific mechanism of action and generally favorable side-effect profile.^{[2][3][4]} This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental protocols for Ethosuximide, designed for professionals in research and drug development.

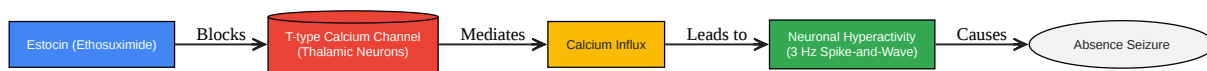
Chemical and Physicochemical Properties

Ethosuximide is a white to off-white crystalline powder or waxy solid.^{[5][6]} Its chemical identity and key physicochemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	77-67-8	[7][8]
IUPAC Name	3-ethyl-3-methylpyrrolidine-2,5-dione	[6]
Molecular Formula	C ₇ H ₁₁ NO ₂	[1][7]
Molecular Weight	141.17 g/mol	[1][7]
Melting Point	64-65 °C	[9]
Water Solubility	101.0 mg/mL	[5]
LogP	0.38	[5]
pKa (strongest acidic)	10.73	[5]

Mechanism of Action: Signaling Pathway

The primary mechanism of action of Ethosuximide involves the blockade of low-threshold, T-type voltage-gated calcium channels in thalamic neurons.[1][9][10] These channels are crucial in generating the characteristic 3 Hz spike-and-wave discharges observed in absence seizures.[3] By inhibiting these channels, Ethosuximide reduces the abnormal rhythmic firing of neurons, thereby preventing seizures.[1][10]



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Caption: Mechanism of Action of **Estocin** (Ethosuximide).

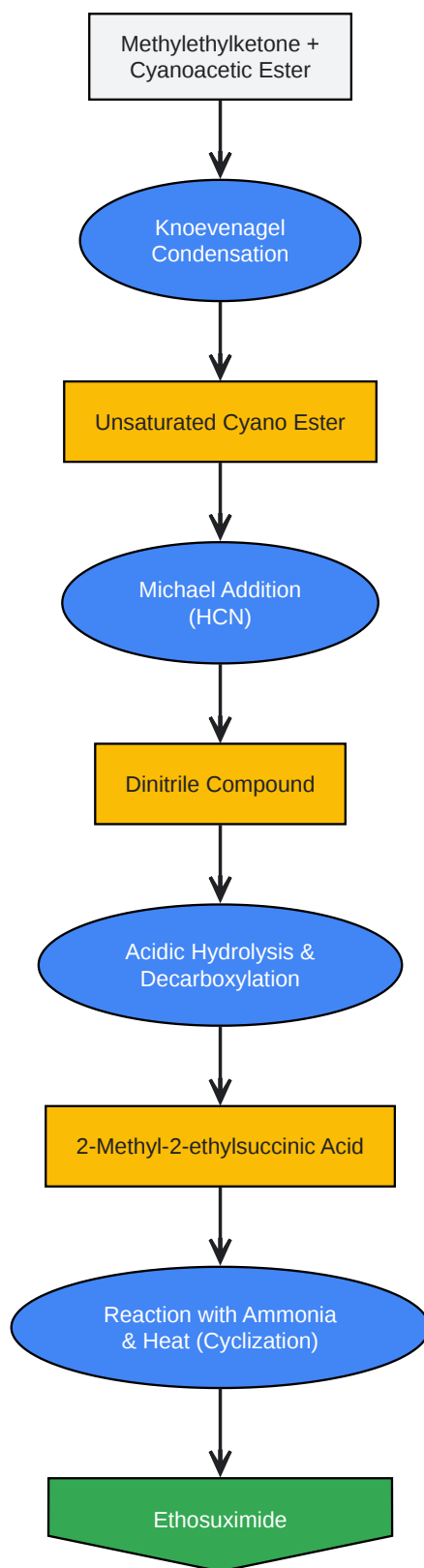
Experimental Protocols

Chemical Synthesis of Ethosuximide

A common synthetic route for Ethosuximide starts from methylethylketone and cyanoacetic ester.^{[7][11]}

Methodology:

- Knoevenagel Condensation: Methylethylketone is condensed with cyanoacetic ester.^{[7][11]}
- Michael Addition: Hydrogen cyanide is added to the product from the previous step.^{[7][11]}
- Hydrolysis and Decarboxylation: The resulting dinitrile undergoes acidic hydrolysis and decarboxylation to form 2-methyl-2-ethylsuccinic acid.^{[7][11]}
- Cyclization: The succinic acid derivative is reacted with ammonia to form the diammonium salt, which upon heating, undergoes heterocyclization to yield Ethosuximide.^{[7][11]}



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Caption: Chemical Synthesis Workflow for Ethosuximide.

Quantification of Ethosuximide in Human Plasma via UPLC-MS/MS

This protocol describes a sensitive and specific method for the quantification of Ethosuximide in human plasma.[\[12\]](#)

Methodology:

- Sample Preparation:
 - A 0.25 mL aliquot of human plasma is used.
 - A simple solid-phase extraction is performed to isolate the analyte.[\[12\]](#)
- Chromatographic Separation:
 - Column: Hypersil Gold C18 column (100 mm x 2.1 mm, 1.9 μ m).[\[12\]](#)
 - Mobile Phase: Isocratic elution at a flow rate of 0.250 mL/min.[\[12\]](#)
 - Internal Standard: Pravastatin is used as the internal standard.[\[12\]](#)
- Mass Spectrometric Detection:
 - Instrument: Triple-quadrupole tandem mass spectrometer.[\[12\]](#)
 - Ionization: Electrospray ionization (ESI).[\[12\]](#)
 - Mode: Multiple Reaction Monitoring (MRM).[\[12\]](#)

Method Validation Parameters:

- Linearity: 0.25-60.0 μ g/mL.[\[12\]](#)
- Lower Limit of Quantification (LLOQ): 0.25 μ g/mL.[\[12\]](#)
- Precision and Accuracy: Within 10.0% for within- and between-day analysis.[\[12\]](#)
- Recovery: 95.1% for Ethosuximide.[\[12\]](#)

- Analysis Time: 1.8 minutes per sample.[12]

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